Balanced Lipophilicity Profile Optimized for Membrane Partitioning and Aqueous Solubility
The lipophilicity of N-[2-(4-Ethylphenoxy)propyl]-4-fluoroaniline (estimated LogP ~4.4) occupies a balanced, intermediate position within the analog series, conferring a compromise between membrane permeability and aqueous solubility. This is quantitatively differentiated from the significantly more lipophilic 3-trifluoromethyl analog (LogP = 5.22) [1] and the 2,5-dimethyl analog (LogP = 4.82) [2], which may exhibit poorer solubility and higher non-specific binding. Conversely, the 4-methoxy analog (estimated LogP ~3.8) is considerably less lipophilic, potentially limiting its membrane permeability. The ~0.4-0.8 log unit difference in LogP between the target compound and its closest analogs is substantial, often translating to a 2.5- to 6.3-fold change in partition coefficient, which can be decisive for achieving the desired pharmacokinetic or environmental fate profile.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP ~4.4 (estimated) |
| Comparator Or Baseline | N-[2-(4-Ethylphenoxy)propyl]-3-(trifluoromethyl)aniline LogP = 5.22; N-[2-(4-Ethylphenoxy)propyl]-2,5-dimethylaniline LogP = 4.82; N-[2-(4-Ethylphenoxy)propyl]-4-methoxyaniline LogP ~3.8 |
| Quantified Difference | ΔLogP = -0.82 (vs. 3-CF3), -0.42 (vs. 2,5-dimethyl), +0.6 (vs. 4-methoxy) |
| Conditions | Calculated/predicted LogP values from authoritative chemical databases (Molbase, ACD/Labs) |
Why This Matters
Intermediate lipophilicity is often a prerequisite for achieving both adequate passive membrane permeability and sufficient aqueous solubility, a dual requirement that is critical for oral bioavailability in pharmaceuticals and for effective cuticular penetration in insecticides.
- [1] Molbase. N-[2-(4-Ethylphenoxy)propyl]-3-(trifluoromethyl)aniline. CAS 1040685-22-0. LogP: 5.22020. View Source
- [2] Molbase. N-[2-(4-Ethylphenoxy)propyl]-2,5-dimethylaniline. CAS 1040687-68-0. LogP: 4.81820. View Source
